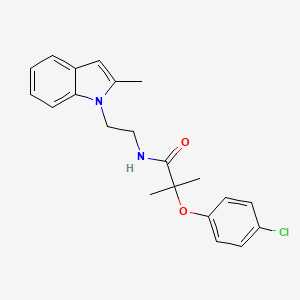
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a chlorophenoxy group and an indole moiety. The molecular formula is C19H24ClN3O, and its molecular weight is approximately 345.87 g/mol.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Case Study: Cytotoxicity Assays
In a study evaluating its effects on different cancer cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 9.8 | Cell cycle arrest at G0/G1 phase |
| HeLa | 15.3 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle regulation and apoptosis pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The presence of the chlorophenoxy group is believed to contribute to its ability to modulate inflammatory responses.
Mechanistic Insights
Research has shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition suggests a potential application in treating inflammatory diseases.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound has moderate bioavailability and is metabolized primarily by cytochrome P450 enzymes.
Summary of Findings
The biological activity of this compound is characterized by:
- Anticancer Effects : Significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Modulation of inflammatory cytokine production, indicating potential for therapeutic use in inflammatory conditions.
- Pharmacokinetics : Moderate bioavailability with metabolic pathways involving cytochrome P450 enzymes.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-methylindol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-14-16-6-4-5-7-19(16)24(15)13-12-23-20(25)21(2,3)26-18-10-8-17(22)9-11-18/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMQCHYZJVDMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













